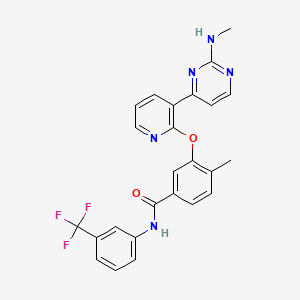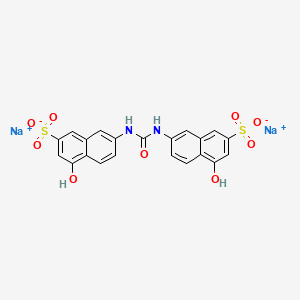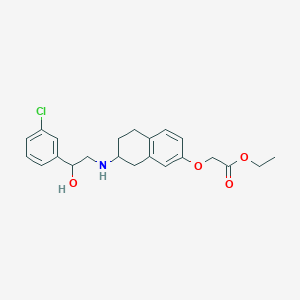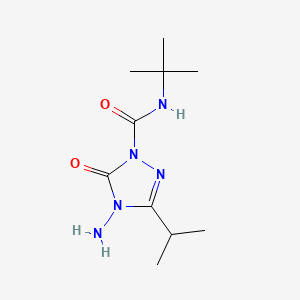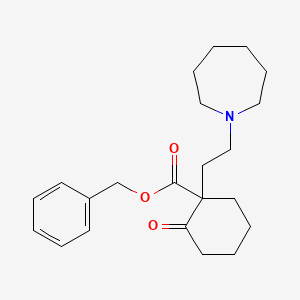
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoquinolone is a metabolite of peptido-aminobenzophenone.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has highlighted the synthesis and antimicrobial potential of related quinoline compounds. Dobaria, Patel, and Parekh (2003) synthesized cyanopyridines including 2-Amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines, which showed notable antimicrobial activity (Dobaria et al., 2003). Similarly, Rajput and Sharma (2021) synthesized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, demonstrating moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).
Structural and Spectroscopic Analysis
Mandal and Patel (2018) conducted a comprehensive study on the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, exploring their crystal structures and weak interactions through experimental and computational methods (Mandal & Patel, 2018). The study by Sedova and Shkurko (1995) on the amination of chloro-arylquinazolines, including structures similar to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one, provides insights into their molecular transformations (Sedova & Shkurko, 1995).
Synthesis and Characterization
Butcher et al. (2007) studied the synthesis and characterization of compounds including 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, which shares structural similarities with the compound , providing a deeper understanding of its chemical properties (Butcher et al., 2007).
Chemical Transformations and Applications
In the field of organic chemistry, several studies have been conducted on compounds structurally related to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one. These include the research by Hui et al. (2000) on heterocyclic systems containing bridged nitrogen atoms, indicating potential for diverse chemical applications (Hui et al., 2000).
Propiedades
Número CAS |
76684-34-9 |
|---|---|
Nombre del producto |
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one |
Fórmula molecular |
C16H12Cl2N2O |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)15(9-4-2-3-5-11(9)17)10(14)8-13(19)16(20)21/h2-8H,19H2,1H3 |
Clave InChI |
CUHSUPOXQHQJPB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
SMILES canónico |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one aminoquinolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



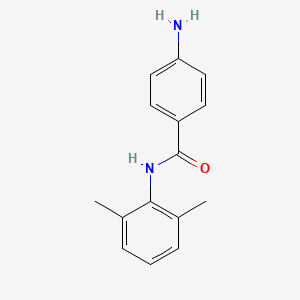
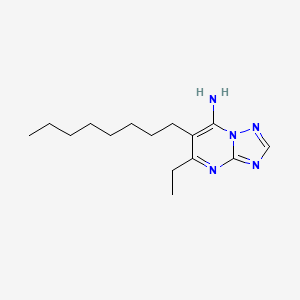
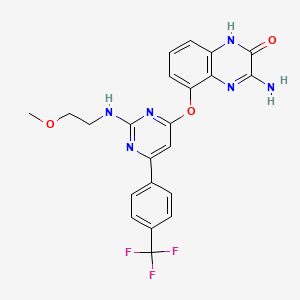
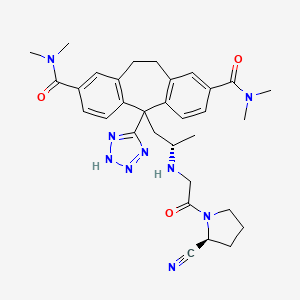
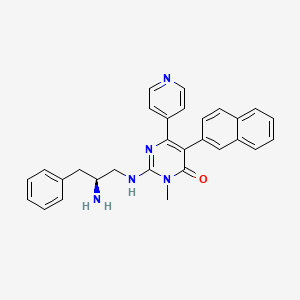
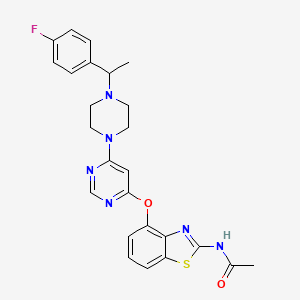
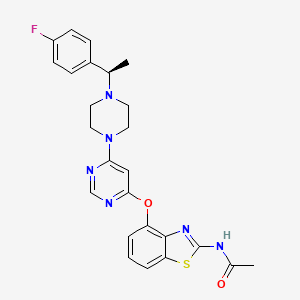
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)
